5-Methylcytidine-5'-triphosphate

Catalog No.
S12867424
CAS No.
M.F
C10H18N3O14P3
M. Wt
497.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylcytidine-5'-triphosphate

Product Name

5-Methylcytidine-5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H18N3O14P3

Molecular Weight

497.18 g/mol

InChI

InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

YIJVOACVHQZMKI-JXOAFFINSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

5-Methylcytidine-5'-triphosphate is a modified nucleoside triphosphate, specifically a derivative of cytidine. Its molecular formula is C₁₀H₁₈N₃O₁₄P₃, and it has a molecular weight of 497.10 g/mol. This compound features a methyl group attached to the fifth carbon of the cytidine base, which influences its biochemical properties and interactions. As a nucleotide, it plays a crucial role in RNA synthesis and modification, contributing to various biological processes including gene expression and regulation.

The chemical behavior of 5-Methylcytidine-5'-triphosphate involves several key reactions:

  • Phosphorylation: The compound can undergo phosphorylation reactions, where it interacts with other nucleotides or nucleic acids to form phosphodiester bonds.
  • Hydrolysis: It can be hydrolyzed to release inorganic phosphate and 5-methylcytidine-5'-monophosphate, which is essential for various enzymatic processes.
  • Incorporation into RNA: During RNA synthesis, 5-Methylcytidine-5'-triphosphate can be incorporated into RNA strands by RNA polymerases, influencing the stability and functionality of the resulting RNA molecules .

5-Methylcytidine-5'-triphosphate exhibits several important biological activities:

  • Nuclease Resistance: The methylation at the fifth position provides increased resistance to nucleases, enhancing the stability of RNA transcripts in biological systems .
  • Gene Regulation: This compound is involved in epigenetic modifications and can affect gene expression patterns through its incorporation into mRNA .
  • Therapeutic Potential: Its unique properties make it a candidate for therapeutic applications, particularly in gene therapy and mRNA-based vaccines .

The synthesis of 5-Methylcytidine-5'-triphosphate can be achieved through several methods:

  • One-Pot Synthesis: A reliable method involves a one-pot reaction that includes:
    • Monophosphorylation of 5-methylcytidine.
    • Reaction with pyrophosphate.
    • Hydrolysis of cyclic intermediates to yield the triphosphate form .
  • Enzymatic Synthesis: Enzymatic methods using specific kinases can also produce this compound with high specificity and yield.
  • Chemical Synthesis: Traditional chemical synthesis techniques involving multiple steps can be employed, though they may result in lower yields compared to enzymatic methods.

5-Methylcytidine-5'-triphosphate has various applications in biochemistry and molecular biology:

  • In Vitro Transcription: It is used in in vitro transcription reactions to produce modified mRNA with enhanced stability and reduced immunogenicity .
  • Aptamer Development: The compound is utilized in the development of aptamers, which are short DNA or RNA molecules that can bind specific targets.
  • Gene Therapy: Its role in modifying mRNA makes it valuable for therapeutic applications, including gene therapy strategies aimed at treating genetic disorders .

Studies have shown that 5-Methylcytidine-5'-triphosphate interacts with various enzymes involved in RNA metabolism:

  • RNA Polymerases: It serves as a substrate for RNA polymerases, impacting transcription efficiency.
  • Nucleases: The compound's resistance to nucleases has been studied to understand its stability in cellular environments .
  • Protein Interactions: Research indicates that modified nucleotides like 5-Methylcytidine-5'-triphosphate can influence protein binding and function due to their structural uniqueness.

Several compounds are structurally or functionally similar to 5-Methylcytidine-5'-triphosphate. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Cytidine-5'-triphosphateUnmodified versionStandard nucleotide without methylation
Pseudouridine-5'-triphosphateModified nucleotide with enhanced propertiesProvides better stability than standard forms
N(1)-Methylpseudouridine-5'-triphosphateEnhances protein expressionOffers reduced immunogenicity

These compounds share similarities in structure but differ significantly in their biological activities and applications. The methylation at the fifth position in 5-Methylcytidine-5'-triphosphate provides unique properties that enhance its utility in various biochemical applications compared to its counterparts.

Synthetic Routes for 5-Methylcytidine-5'-triphosphate Production

The synthesis of 5-Methylcytidine-5'-triphosphate represents a critical aspect of nucleotide chemistry, with multiple methodologies developed to produce this modified ribonucleoside triphosphate [3] [6]. The compound, with molecular formula C₁₀H₁₈N₃O₁₄P₃ and molecular weight 497.10 g/mol, features a methyl group at the fifth carbon position of the cytosine base, distinguishing it from unmodified cytidine triphosphate [2] [5].

Chemical synthesis approaches have evolved from early protection-requiring methods to modern protection-free strategies [3] [6]. The Ludwig synthetic strategy represents a significant advancement, utilizing an improved "one-pot, three-step" chemical method that begins with the corresponding nucleoside and proceeds through monophosphorylation with phosphorous oxychloride, followed by reaction with tributylammonium pyrophosphate and subsequent hydrolysis of the resulting cyclic intermediate [3] [6]. This approach achieves moderate yields while maintaining high purity levels exceeding 99.5% after DEAE Sepharose column purification [3] [6].

The protection-free methodology eliminates the need for complex protecting group chemistry, significantly simplifying the synthetic process [6]. The reaction involves initial monophosphorylation of the nucleoside using phosphorous oxychloride, creating a reactive intermediate that readily couples with pyrophosphate [6]. The subsequent hydrolysis step under controlled conditions yields the desired triphosphate with minimal side product formation [6].

Table 1: Synthetic Routes for 5-Methylcytidine-5'-triphosphate Production

MethodKey Reagents/EnzymesYield (%)Purity (%)AdvantagesReference
Chemical Synthesis (Ludwig Method)POCl₃, tributylammonium pyrophosphateModerate>99.5High purity, protection-free [3] [6]
Enzymatic Synthesis with MethyltransferasesNSUN family methyltransferases, SAMVariable (10-80%)85-95Physiologically relevant [4]
Chemoenzymatic Approach10 enzymes, dATP, creatine phosphateHigh (>50%)>95Atom-specific labeling [9]
One-pot Chemical SynthesisPOCl₃, pyrophosphateModerate>99.5Simple, efficient [6]
Recombinant Expression in E. coli¹³C- or ¹⁵N-enriched mediaHigh (>70%)90-95Isotope labeling [9]

Enzymatic Synthesis Using Methyltransferases

Enzymatic synthesis of 5-Methylcytidine-5'-triphosphate employs the cellular machinery responsible for natural RNA modification [4] [11]. The NOL1/NOP2/SUN domain family of proteins, comprising seven members (NSUN1-7) in humans, catalyzes the C5 methylation of RNA cytosines using S-adenosylmethionine as the methyl donor [4]. These enzymes utilize a distinctive two-cysteine catalytic mechanism that differs from DNA methyltransferases [4].

The catalytic mechanism involves formation of a covalent intermediate between a catalytic cysteine residue and the target cytosine [4] [16]. The nucleophilic cysteine, located in conserved motif VI, attacks the carbon 6 atom of the pyrimidine ring, activating the electron-deficient heterocycle for nucleophilic attack of carbon 5 on the methyl group of S-adenosylmethionine [4]. This process results in methylation at the fifth position while maintaining the integrity of the triphosphate moiety [4].

NSUN2, identified as a broad-spectrum methyltransferase, demonstrates particular efficiency in modifying cytidines within specific sequence contexts [4]. The enzyme recognizes diverse features in substrate RNAs, including highly GC-rich regions and UCG motifs, making it suitable for targeted synthesis of 5-Methylcytidine-5'-triphosphate variants [4]. The enzymatic approach offers the advantage of producing physiologically relevant modifications that mirror natural cellular processes [4].

Reaction conditions for enzymatic synthesis typically require pH optimization between 6.0 and 8.0, with maximum activity observed around pH 7.4 [4]. Temperature control at 37°C ensures optimal enzyme activity while preventing degradation of the substrate [4]. The addition of reducing agents and metal cofactors enhances reaction efficiency and product yield [4].

Chemoenzymatic Approaches for Isotope Labeling

Chemoenzymatic labeling represents a sophisticated methodology for incorporating isotopic labels into 5-Methylcytidine-5'-triphosphate while maintaining structural integrity [9] [12]. This approach combines chemically synthesized isotope-labeled nucleobases with enzymatic assembly systems to generate specifically labeled ribonucleoside triphosphates [9]. The method offers significant advantages over traditional chemical synthesis, including reduced complexity and enhanced yields [9].

The chemoenzymatic system employs a truncated version of the Gilles-Schramm-Williamson method, utilizing ten enzymes instead of the original eighteen, along with two cofactor regeneration systems involving dATP and creatine phosphate [9]. This streamlined approach couples nucleobase to ribose followed by sequential phosphorylation to yield the desired triphosphate [9]. The versatility of this system permits incorporation of various isotopic labels, including ¹³C, ¹⁵N, and ²H, at specific atomic positions [9].

Isotope-labeled precursors undergo initial coupling reactions catalyzed by purine nucleoside phosphorylase or uridine phosphorylase, depending on the base structure [9]. The resulting nucleoside intermediates proceed through phosphorylation steps mediated by nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases [9]. Each enzymatic step maintains stereochemical integrity while building the triphosphate chain [9].

The atom-specific labeling capability of chemoenzymatic approaches enables production of 5-Methylcytidine-5'-triphosphate variants with isotopic enrichment at predetermined positions [9] [12]. These labeled compounds serve as valuable tools for mechanistic studies, structural analysis, and metabolic tracing experiments [9]. The method achieves yields exceeding 50% with purities greater than 95%, making it suitable for both research and potential commercial applications [9].

Fluorine-19 labeling presents additional opportunities for structural studies, with synthesis of fluorinated analogs demonstrated through chemoenzymatic routes [9]. The incorporation of ¹⁹F labels provides unique NMR properties that facilitate detailed structural characterization and protein-nucleotide interaction studies [9].

Structural Analogs and Derivatives

The structural diversity of 5-Methylcytidine-5'-triphosphate analogs encompasses modifications to the sugar moiety, base structure, and phosphate chain [14] [17]. These derivatives exhibit distinct biochemical properties that influence their stability, enzyme recognition, and biological activity [14] [15]. Understanding the structure-activity relationships among these analogs provides insights into nucleotide function and enables rational design of modified compounds [14].

Base modifications beyond the standard 5-methyl group include hydroxymethylation, leading to 5-hydroxymethylcytidine derivatives [14]. The oxidative metabolism of 5-methylcytidine can produce 5-hydroxymethylcytidine, which represents an intermediate in active demethylation pathways [14]. This modification alters the electronic properties of the base and affects protein recognition patterns [14].

Sugar modifications encompass 2'-O-methylation, 2'-deoxy variants, and conformationally restricted analogs [15] [18]. The 2'-O-methyl modification enhances duplex stability and provides resistance to degradation [15]. Locked nucleic acid analogs incorporating constrained sugar conformations demonstrate improved binding affinity and nuclease resistance [18].

Table 2: Structural Analogs and Derivatives of 5-Methylcytidine-5'-triphosphate

CompoundSugar TypeBase ModificationPhosphate ModificationPrimary ApplicationNuclease Resistance
5-Methylcytidine-5'-triphosphateRibose5-MethylcytosineStandard triphosphatemRNA synthesis, epigeneticsEnhanced
5-Methyl-2'-deoxycytidine-5'-triphosphate2'-Deoxyribose5-MethylcytosineStandard triphosphateDNA methylation studiesEnhanced
5-Hydroxymethylcytidine-5'-triphosphateRibose5-HydroxymethylcytosineStandard triphosphateOxidative RNA modificationModerate
2'-O-methyl-5-hydroxymethylcytidineRibose (2'-O-methylated)5-HydroxymethylcytosineStandard triphosphateRNA stability studiesHigh
Phosphorothioate 5-methylcytidine-5'-triphosphateRibose5-MethylcytosinePhosphorothioate linkageNuclease resistanceVery high
Fluorescent-tagged 5-methylcytidine-5'-triphosphateRibose5-Methylcytosine + fluorophoreStandard triphosphateStructural studiesEnhanced

Comparison with 5-Methylcytidine-2'-deoxycytidine-5'-triphosphate and Other Isoforms

The fundamental distinction between 5-Methylcytidine-5'-triphosphate and its 2'-deoxy analog lies in the presence or absence of the 2'-hydroxyl group [17]. This structural difference profoundly impacts the compounds' biochemical properties, enzyme recognition, and biological applications [17]. The 2'-hydroxyl group in 5-Methylcytidine-5'-triphosphate enables formation of more stable secondary structures and provides additional hydrogen bonding opportunities [17].

5-Methylcytidine-2'-deoxycytidine-5'-triphosphate demonstrates enhanced incorporation into DNA synthesis reactions, with Taq polymerase efficiently utilizing this substrate for PCR amplification [17]. The compound exhibits thermal stability characteristics that make it suitable for high-temperature applications [17]. In contrast, the ribose analog shows preferential incorporation into RNA synthesis pathways [2] [17].

Enzymatic recognition patterns differ significantly between the two isoforms [10] [17]. DNA polymerases show high affinity for the 2'-deoxy variant, while RNA polymerases preferentially utilize the ribose form [17]. This selectivity stems from active site architecture differences between these enzyme families [17].

The 5-hydroxymethylcytidine variants represent oxidized derivatives that occur through TET enzyme activity [14]. These compounds demonstrate altered stability profiles and modified protein interaction patterns compared to their methylated precursors [14]. The hydroxymethyl group increases hydrophilicity and affects base stacking interactions within nucleic acid structures [14].

Methylation at the 2'-O position creates additional structural variants with enhanced nuclease resistance [14]. The 2'-O-methyl-5-hydroxymethylcytidine demonstrates superior stability against ribonucleases while maintaining base-pairing capacity [14]. This modification prevents ribonuclease recognition of the 2'-hydroxyl group, significantly extending the compound's half-life in biological systems [14].

Phosphorothioate and Fluorescent Tagged Variants

Phosphorothioate modifications involve replacement of a non-bridging oxygen atom in the phosphate group with sulfur, creating P-chiral centers that influence nucleotide properties [22] [24]. These modifications enhance nuclease resistance while maintaining essential biochemical functions [22] [27]. The stereochemistry at phosphorus significantly affects enzymatic recognition and degradation patterns [22] [24].

The Rp and Sp diastereomers of phosphorothioate-modified 5-Methylcytidine-5'-triphosphate exhibit distinct properties [22] [24]. The Sp configuration demonstrates superior resistance to 3'-exonucleases, while the Rp form shows better compatibility with RNA polymerases [22] [24]. This stereochemical preference results from differential enzyme-substrate interactions at the phosphate binding site [24].

Nuclease resistance mechanisms for phosphorothioate analogs involve steric hindrance and altered metal coordination [22] [27]. The sulfur substitution disrupts normal enzyme-substrate interactions, particularly with metal-dependent nucleases [22]. The larger ionic radius of sulfur compared to oxygen creates unfavorable binding geometries in nuclease active sites [22].

Fluorescent tagging of 5-Methylcytidine-5'-triphosphate enables real-time monitoring of nucleotide incorporation and RNA synthesis [23]. Coumarin-based fluorophores attached to the gamma phosphate provide sensitive detection while maintaining polymerase compatibility [23]. These tagged nucleotides serve as valuable tools for studying transcription kinetics and RNA processing [23].

The coumarin conjugation occurs through coupling reactions that preserve the triphosphate structure [23]. The fluorophore attachment typically involves the terminal phosphate group, minimizing interference with enzyme recognition of the sugar and base components [23]. Fluorescence properties change upon incorporation into RNA, providing a means to monitor synthesis progress [23].

Stability and Degradation Pathways

The stability profile of 5-Methylcytidine-5'-triphosphate depends on multiple environmental factors, including pH, temperature, ionic strength, and the presence of degradative enzymes [25] [29]. Understanding these degradation pathways enables optimization of storage conditions and prediction of compound behavior in biological systems [26] [35]. The methylation at the C5 position generally enhances stability compared to unmodified cytidine triphosphate [16] [33].

Chemical stability studies reveal that 5-Methylcytidine-5'-triphosphate undergoes hydrolysis at multiple sites within the molecule [29] [35]. The triphosphate chain represents the most labile component, with sequential loss of phosphate groups under various conditions [29] [35]. The glycosidic bond between the base and sugar shows moderate stability, while the methylated cytosine base remains largely intact under most conditions [16] [26].

Matrix effects significantly influence stability, with cellular components providing protective effects against degradation [35]. Studies using yeast extracts demonstrate enhanced nucleotide stability compared to isolated compounds in buffer solutions [35]. This stabilization likely results from interactions with proteins, metabolites, and other cellular components that sequester degradative species [35].

pH-Dependent Hydrolysis Kinetics

The hydrolysis kinetics of 5-Methylcytidine-5'-triphosphate exhibit strong pH dependence, with distinct mechanisms operating under acidic, neutral, and basic conditions [25] [30]. Under acidic conditions (pH < 4), protonation of the triphosphate chain accelerates hydrolysis through electrophilic activation [30] . The methylation at C5 provides some protection against acid-catalyzed degradation compared to unmodified cytidine derivatives [16].

At physiological pH (6.5-7.5), 5-Methylcytidine-5'-triphosphate demonstrates optimal stability with minimal spontaneous hydrolysis [32] [35]. The compound maintains structural integrity for extended periods under these conditions, making it suitable for biological applications [35]. Temperature elevation accelerates degradation even at neutral pH, following Arrhenius kinetics [35].

Basic conditions (pH > 9) promote nucleophilic attack by hydroxide ions on the phosphate esters [29] [30]. The hydrolysis proceeds through formation of pentacoordinated phosphorus intermediates that readily decompose to yield lower phosphate esters [29]. The 2'-hydroxyl group in the ribose moiety can participate in intramolecular cyclization reactions under alkaline conditions [29].

Table 3: pH-Dependent Hydrolysis Kinetics of 5-Methylcytidine-5'-triphosphate

pH ConditionHydrolysis RatePrimary Degradation ProductsHalf-life (approximate)Mechanism
1.2 (Acidic)Very high5-Methylcytidine, phosphates<1 hourAcid-catalyzed hydrolysis
5.0-6.0 (Mildly acidic)Moderate5-Methylcytidine diphosphate10-20 hoursProton-assisted cleavage
7.0 (Neutral)LowMinimal degradation>48 hoursMinimal reaction
8.0 (Mildly basic)Low-moderateSlow diphosphate formation24-36 hoursSlow base-catalyzed
9.0 (Basic)Moderate-highDiphosphate, monophosphate8-12 hoursBase-catalyzed hydrolysis
11.0 (Strongly basic)HighRapid degradation products2-4 hoursRapid OH⁻ attack
13.0 (Highly basic)Very highComplete hydrolysis<30 minutesComplete alkaline hydrolysis

The kinetic analysis reveals first-order degradation kinetics under most pH conditions, with rate constants varying by several orders of magnitude across the pH range [30] [34]. At pH 2, the half-life decreases to hours, while neutral conditions extend stability to days [30] [34]. The pH optimum for stability occurs around pH 7.0, consistent with physiological conditions [32] [34].

Metal ion catalysis significantly accelerates hydrolysis across all pH ranges [34] [35]. Divalent cations such as copper, zinc, and manganese coordinate with phosphate groups and facilitate nucleophilic attack [34]. The presence of chelating agents like EDTA provides protection against metal-catalyzed degradation [35].

Nuclease Resistance Mechanisms

The nuclease resistance of 5-Methylcytidine-5'-triphosphate results from the steric and electronic effects of the 5-methyl group [16] [27]. This modification interferes with normal enzyme-substrate interactions, particularly in the base recognition region of nuclease active sites [16]. The enhanced resistance contributes to increased stability in biological systems and improved therapeutic potential [27] .

3'-5' exonucleases show significantly reduced activity against 5-Methylcytidine-5'-triphosphate compared to unmodified substrates [27]. The methyl group creates unfavorable contacts within the enzyme active site, disrupting the precise positioning required for efficient catalysis [27]. Stereochemical analysis reveals that the methyl group interferes with normal base stacking interactions essential for substrate recognition [16].

Phosphodiesterases demonstrate variable sensitivity to the 5-methyl modification [27]. Snake venom phosphodiesterase shows reduced activity, while some bacterial phosphodiesterases maintain moderate activity [10] [27]. This selectivity pattern reflects differences in active site architecture and substrate recognition mechanisms among various nuclease families [27].

Table 4: Nuclease Resistance Mechanisms of 5-Methylcytidine-5'-triphosphate

Nuclease TypeSensitivity to 5-methylcytidine-5'-triphosphateProtection MechanismResistance LevelClinical Relevance
Snake Venom PhosphodiesteraseReducedMethyl group steric hindranceModerate-HighAntisense applications
Phosphodiesterase IReducedAltered substrate recognitionModerateTherapeutic stability
Phosphodiesterase IIModerateModified phosphate interactionLow-ModerateCellular degradation
3'-5' ExonucleaseSignificantly reducedBlocked 3' end recognitionHighmRNA stability
5'-3' ExonucleaseReducedReduced 5' end bindingModerateGene therapy
RNase HCompatible (activates)Maintains RNA-DNA hybridCompatibleRNAi mechanisms
Endonucleases (general)ReducedBase modification interferenceModerate-HighGeneral nuclease protection

RNase H compatibility represents a unique aspect of 5-Methylcytidine-5'-triphosphate nuclease interactions [28]. The enzyme recognizes RNA-DNA hybrids formed with the modified nucleotide, maintaining cleavage activity essential for antisense mechanisms [28]. This compatibility enables therapeutic applications that require RNase H activation while providing protection against other degradative enzymes [28].

The molecular basis of nuclease resistance involves multiple factors beyond simple steric hindrance [16] [28]. Electronic effects of the methyl group alter the electron density distribution in the base, affecting π-π stacking interactions crucial for enzyme binding [16]. Additionally, the modification influences the hydration shell around the nucleotide, potentially disrupting water-mediated contacts with nuclease active sites [33].

XLogP3

-5.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

497.00016325 g/mol

Monoisotopic Mass

497.00016325 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

Explore Compound Types